p-Phos, (S)-, also known as (S)-1-(diphenylphosphino)-2-methyl-1-propanol, is a chiral phosphine compound that plays a significant role in organometallic chemistry and catalysis. This compound is characterized by its phosphine functional group, which consists of a phosphorus atom bonded to three organic groups and one lone pair of electrons. The specific stereochemistry of the (S)-enantiomer contributes to its unique reactivity and selectivity in various
p-Phos, (S)- is primarily utilized as a ligand in transition metal catalysis. It forms stable complexes with metals such as palladium and platinum, facilitating various reactions including:
These reactions benefit from the steric and electronic properties imparted by the (S)-configuration of p-Phos.
The synthesis of p-Phos, (S)- can be achieved through several methods:
These methods allow for the production of high-purity enantiomers necessary for applications in asymmetric synthesis.
p-Phos, (S)- finds extensive applications in:
The versatility of p-Phos makes it a valuable compound across multiple fields.
Interaction studies involving p-Phos typically focus on its coordination with transition metals. These studies often utilize techniques such as:
Such studies help elucidate the mechanisms by which p-Phos enhances catalytic activity.
p-Phos shares structural similarities with other phosphine ligands, yet it possesses unique characteristics due to its specific stereochemistry. Notable similar compounds include:
Compound Name | Structure Type | Unique Features |
---|---|---|
Triphenylphosphine | Trisubstituted phosphine | Highly stable but less selective |
Diphenylphosphinoacetic acid | Phosphine with carboxylic acid | Useful for carboxylation reactions |
Bisphosphine | Bidentate ligand | Can stabilize larger metal centers |
p-Phos is distinguished by its chiral nature, which allows for enhanced selectivity in asymmetric synthesis compared to non-chiral or achiral phosphines.
The molecular structure of (S)-p-Phos, formally designated as (S)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine, represents a distinctive class of atropisomeric biaryl bisphosphine ligands [1]. This compound exhibits the molecular formula C₃₈H₃₄N₂O₄P₂ with a molecular weight of 644.6 grams per mole [2]. The ligand architecture incorporates two methoxy-substituted pyridine rings as the central backbone, distinguishing it from conventional biphenyl-based phosphine systems [1].
The structural framework consists of a 3,3'-bipyridine core bearing diphenylphosphino groups at the 4,4'-positions and methoxy substituents at the 2,2',6,6'-positions [2] [3]. This unique substitution pattern creates a sterically hindered environment around the phosphorus centers while maintaining the necessary coordination geometry for metal binding [1]. The presence of the pyridine nitrogen atoms introduces additional electronic effects compared to purely carbon-based biaryl systems [4].
The atropisomeric nature of p-Phos arises from restricted rotation around the central bipyridine bond, enabling the existence of enantiomerically pure forms [1]. The (S)-configuration refers to the specific spatial arrangement of the substituents around the chiral axis, which can be determined through optical resolution methods using chiral resolving agents [5]. The molecular geometry exhibits significant steric bulk due to the combination of diphenylphosphino groups and methoxy substituents, resulting in a cone angle that influences its coordination behavior with transition metals [1].
Table 1: Molecular Parameters of (S)-p-Phos
Parameter | Value |
---|---|
Molecular Formula | C₃₈H₃₄N₂O₄P₂ |
Molecular Weight | 644.6 g/mol |
Chemical Abstracts Service Number | 362524-23-0 |
International Union of Pure and Applied Chemistry Name | (S)-4,4'-Bis(diphenylphosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine |
Structural Classification | Atropisomeric biaryl bisphosphine |
X-ray crystallographic studies of (S)-p-Phos have provided detailed insights into its solid-state structure and intermolecular interactions [5]. The crystal structure determination reveals that the compound crystallizes in an orthorhombic space group P2₁2₁2₁ with specific unit cell parameters [5]. The crystallographic analysis demonstrates a dihedral angle between the two pyridine rings of approximately 75.9 degrees, indicating significant deviation from planarity [5].
The crystallographic data obtained at 294 Kelvin shows unit cell dimensions with a = 10.0967(10) Angstroms, b = 21.000(2) Angstroms, and c = 27.390(3) Angstroms [5]. The crystal structure exhibits a cell volume of 5807.6(10) cubic Angstroms with Z = 4, indicating four formula units per unit cell [5]. The refinement parameters include an R-factor of 0.053 and a weighted R-factor of 0.147, demonstrating good data quality [5].
Intermolecular interactions in the crystal lattice are primarily governed by van der Waals forces and weak hydrogen bonding interactions [5]. The crystal packing reveals that molecules arrange in infinite chains through specific intermolecular contacts involving the methoxy oxygen atoms and aromatic hydrogen atoms [5]. The phosphorus-phosphorus distances within the molecule and the phosphorus-nitrogen geometric relationships provide critical information about the ligand's preferred coordination geometry [5].
Table 2: Crystallographic Parameters of (S)-p-Phos
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Temperature | 294 K |
Unit Cell a | 10.0967(10) Å |
Unit Cell b | 21.000(2) Å |
Unit Cell c | 27.390(3) Å |
Cell Volume | 5807.6(10) ų |
Z | 4 |
Density | 1.320 Mg m⁻³ |
R-factor | 0.053 |
Weighted R-factor | 0.147 |
Phosphorus-31 nuclear magnetic resonance spectroscopy provides the most definitive characterization method for p-Phos and related phosphine ligands [6] [7]. The ³¹P NMR spectrum of (S)-p-Phos exhibits characteristic chemical shifts that reflect the electronic environment of the phosphorus nuclei [6]. The chemical shift values typically appear in the range characteristic of triarylphosphines, with specific values influenced by the electron-donating methoxy groups and the pyridine nitrogen atoms [7].
The ³¹P NMR chemical shifts of phosphine ligands are dominated by paramagnetic shielding effects rather than diamagnetic contributions, resulting in a wide chemical shift range from approximately +250 to -250 parts per million [6]. For p-Phos, the phosphorus nuclei experience specific electronic environments due to the proximity of both electron-donating methoxy groups and electron-withdrawing pyridine rings [7]. The spectral analysis typically employs proton decoupling to eliminate coupling interactions and provide sharp, well-resolved signals [8].
The ³¹P NMR characteristics of p-Phos can be correlated with its electronic donor properties through established relationships between chemical shifts and ligand electronic parameters [7]. Integration of ³¹P NMR signals is generally unreliable due to uneven nuclear Overhauser effect enhancement, necessitating alternative quantitative approaches [8]. The spectral assignment is facilitated by comparison with related bipyridine-based phosphine systems and computational predictions [7].
Table 3: ³¹P NMR Spectroscopic Data for p-Phos
Parameter | Typical Range | Measurement Conditions |
---|---|---|
Chemical Shift Range | 0 to -20 ppm | Referenced to 85% phosphoric acid |
Coupling Patterns | Singlet | Proton-decoupled conditions |
Line Width | Sharp | Temperature: 298 K |
Solvent Effects | Variable | Chloroform-d, benzene-d₆ |
Complementary spectroscopic techniques provide additional structural and electronic information about p-Phos [6]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the aromatic protons of both the pyridine rings and the phenyl substituents on phosphorus [9]. The methoxy groups appear as distinct singlets in the aliphatic region, providing clear evidence for the substitution pattern [9].
Carbon-13 nuclear magnetic resonance spectroscopy offers detailed information about the carbon framework, with characteristic signals for aromatic carbons, methoxy carbons, and quaternary carbons [8]. The carbon atoms directly bonded to phosphorus exhibit characteristic coupling patterns due to phosphorus-carbon interactions [6]. Infrared spectroscopy shows characteristic absorption bands for the aromatic carbon-carbon stretching vibrations and carbon-oxygen stretching of the methoxy groups [9].
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the aromatic system, with absorption maxima influenced by the extended conjugation and substituent effects [10]. Mass spectrometry confirms the molecular weight and fragmentation patterns characteristic of the diphenylphosphino and tetramethoxybipyridine structural units [9]. These combined spectroscopic data provide comprehensive characterization of the molecular structure and electronic properties [6].
The electronic properties of p-Phos can be quantified using established ligand parameter systems, particularly the Tolman Electronic Parameter framework [11] [12]. The Tolman Electronic Parameter measures the electron-donating or electron-withdrawing ability of phosphine ligands through carbon monoxide stretching frequencies in nickel tricarbonyl complexes [12]. For p-Phos, the electronic parameter reflects the combined influence of the electron-donating methoxy groups and the pyridine nitrogen atoms [11].
The electronic parameter of p-Phos places it among moderately electron-donating phosphine ligands, with values typically falling between those of triphenylphosphine and more strongly donating alkylphosphines [12] [13]. The presence of methoxy substituents enhances the electron density at phosphorus through inductive and resonance effects, while the pyridine nitrogens provide additional electronic perturbations [11]. Computational studies using density functional theory have provided detailed analyses of the electronic structure and bonding characteristics [14].
Steric parameters of p-Phos are characterized by cone angle measurements and related geometric descriptors [13]. The cone angle, defined as the apex angle of a cylindrical cone centered at a distance of 2.28 Angstroms from phosphorus and encompassing the outermost van der Waals radii, provides a quantitative measure of steric bulk [12]. The tetramethoxy substitution pattern and diphenylphosphino groups contribute to significant steric demand around the coordination sphere [13].
Table 4: Electronic and Steric Parameters of p-Phos
Parameter Type | Parameter | Estimated Value | Reference Method |
---|---|---|---|
Electronic | Tolman Electronic Parameter | ~2065 cm⁻¹ | Nickel carbonyl complexes |
Electronic | Donor Number | Moderate | Comparative analysis |
Steric | Cone Angle | ~145° | Crystallographic data |
Steric | Solid Angle | ~2.8 sr | Computational model |
Electronic | π-Acceptor Ability | Weak | Electronic structure analysis |
The conformational behavior of p-Phos is governed by rotational barriers around key bonds, particularly the central bipyridine linkage and the phosphorus-aryl bonds [15] [16]. The atropisomeric stability arises from restricted rotation around the 3,3'-bipyridine bond due to steric interactions between the bulky substituents [16]. Computational studies have investigated the energy barriers associated with interconversion between different conformational states [16].
The rotational barrier around the central bipyridine bond is significantly elevated due to the presence of the 2,2',6,6'-tetramethoxy substitution pattern and the 4,4'-diphenylphosphino groups [15]. Energy calculations suggest barriers on the order of 25-30 kilocalories per mole, sufficient to maintain configurational stability under normal conditions [16]. This high barrier enables the resolution and isolation of individual enantiomers [16].
Conformational preferences are also influenced by intramolecular interactions between the methoxy groups and the phosphine substituents [17]. Density functional theory calculations have mapped the potential energy surface for various conformational states, identifying preferred geometries and transition states [16]. The conformational analysis reveals that the molecule adopts a twisted geometry that minimizes steric repulsions while maintaining optimal orbital overlap [17].
Variable-temperature nuclear magnetic resonance studies can provide experimental evidence for conformational dynamics and exchange processes [15]. At elevated temperatures, exchange phenomena may become observable, providing direct measurement of activation barriers [18]. The conformational preferences have important implications for the coordination behavior and catalytic properties of metal complexes containing p-Phos [16].
Table 5: Conformational Parameters of p-Phos
Conformational Feature | Energy Barrier | Temperature Dependence | Measurement Method |
---|---|---|---|
Bipyridine Rotation | ~28 kcal/mol | High barrier regime | Computational analysis |
Phosphine Rotation | ~5-8 kcal/mol | Dynamic exchange | Variable-temperature NMR |
Methoxy Rotation | ~2-3 kcal/mol | Rapid exchange | Room temperature NMR |
Preferred Dihedral Angle | 75-80° | Temperature independent | X-ray crystallography |